[(4-Bromo-2-fluorophenyl)methyl][2-(4-methylpiperazin-1-yl)ethyl]amine
CAS No.: 1183009-18-8
Cat. No.: VC3383852
Molecular Formula: C14H21BrFN3
Molecular Weight: 330.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1183009-18-8 |
|---|---|
| Molecular Formula | C14H21BrFN3 |
| Molecular Weight | 330.24 g/mol |
| IUPAC Name | N-[(4-bromo-2-fluorophenyl)methyl]-2-(4-methylpiperazin-1-yl)ethanamine |
| Standard InChI | InChI=1S/C14H21BrFN3/c1-18-6-8-19(9-7-18)5-4-17-11-12-2-3-13(15)10-14(12)16/h2-3,10,17H,4-9,11H2,1H3 |
| Standard InChI Key | DZGUYEIVOXGSID-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)CCNCC2=C(C=C(C=C2)Br)F |
| Canonical SMILES | CN1CCN(CC1)CCNCC2=C(C=C(C=C2)Br)F |
Introduction
[(4-Bromo-2-fluorophenyl)methyl][2-(4-methylpiperazin-1-yl)ethyl]amine is a complex organic compound that belongs to the class of amines. It is characterized by its unique structure, which includes a bromo-fluorophenyl group and a methylpiperazinyl group attached to an ethylamine backbone. This compound is of interest in various fields, including pharmaceutical chemistry and materials science, due to its potential biological activities and chemical properties.
Synthesis Methods
The synthesis of [(4-Bromo-2-fluorophenyl)methyl][2-(4-methylpiperazin-1-yl)ethyl]amine typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-bromo-2-fluorobenzyl chloride with 2-(4-methylpiperazin-1-yl)ethylamine in the presence of a base to facilitate the nucleophilic substitution reaction.
Synthesis Steps:
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Preparation of 4-Bromo-2-fluorobenzyl Chloride: This can be achieved through the chlorination of 4-bromo-2-fluorotoluene.
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Reaction with 2-(4-Methylpiperazin-1-yl)ethylamine: The benzyl chloride is then reacted with the amine in a suitable solvent, such as dichloromethane or acetonitrile, in the presence of a base like triethylamine.
Biological Activity
While specific biological activities of [(4-Bromo-2-fluorophenyl)methyl][2-(4-methylpiperazin-1-yl)ethyl]amine may not be extensively documented, compounds with similar structures often exhibit potential as serotonin receptor ligands or other neuroactive agents. The presence of a piperazine ring, which is common in many pharmaceuticals, suggests potential interactions with biological targets.
| Potential Biological Targets | Description |
|---|---|
| Serotonin Receptors | May act as agonists or antagonists |
| Other Neuroactive Targets | Potential interactions with dopamine or histamine receptors |
Chemical Stability and Handling
[(4-Bromo-2-fluorophenyl)methyl][2-(4-methylpiperazin-1-yl)ethyl]amine should be handled with care due to its potential reactivity and sensitivity to light and moisture. It is advisable to store it in a cool, dry place, away from direct sunlight and incompatible substances.
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